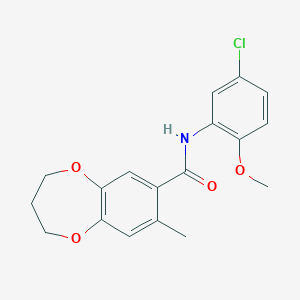![molecular formula C19H19ClF2N2O3S B11236350 1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B11236350.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
- Common reagents: Chlorosulfonic acid (HSO₃Cl), pyridine.
Attachment of the Benzyl and Difluorophenyl Groups:
- The benzyl and difluorophenyl groups are attached through nucleophilic substitution reactions.
- Common reagents: Benzyl chloride, difluorobenzene, potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
- Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF).
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: Conversion of functional groups to higher oxidation states.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Major products: Oxidized derivatives with altered functional groups.
-
Reduction: Reduction of functional groups to lower oxidation states.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Major products: Reduced derivatives with simplified functional groups.
-
Substitution: Replacement of one functional group with another.
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with new functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Utilized in the design of bioactive molecules for research purposes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied as a candidate for drug development targeting specific molecular pathways.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the formulation of products requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or modulating the activity of enzymes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing cellular signaling pathways to alter biological responses.
Comparación Con Compuestos Similares
1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with different functional groups.
N-(3,4-difluorophenyl)piperidine-3-carboxamide: Lacks the sulfonyl group, leading to different chemical properties.
Uniqueness: 1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H19ClF2N2O3S |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-15-5-1-3-13(9-15)12-28(26,27)24-8-2-4-14(11-24)19(25)23-16-6-7-17(21)18(22)10-16/h1,3,5-7,9-10,14H,2,4,8,11-12H2,(H,23,25) |
Clave InChI |
JPIGTBMWFXSASA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11236271.png)
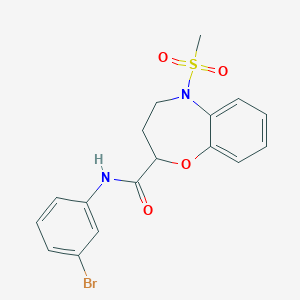
![N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11236289.png)
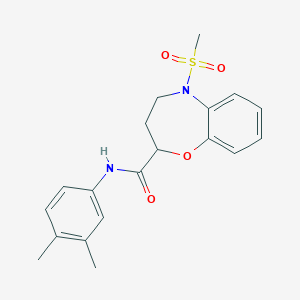
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B11236308.png)
![4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B11236311.png)
![N-(2-chloro-4-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11236312.png)
![methyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11236314.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide](/img/structure/B11236315.png)
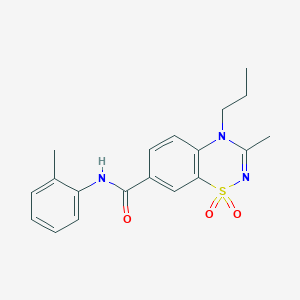
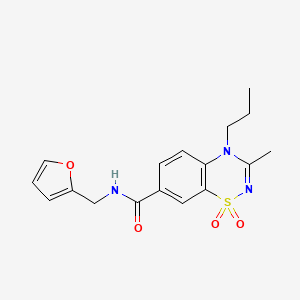
![N-(3-Acetylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11236338.png)
![N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11236354.png)
